molecular formula C13H14F2N2O2S B2670324 1-(difluoromethyl)-2-[(3,4-dimethylbenzenesulfonyl)methyl]-1H-imidazole CAS No. 1935800-70-6

1-(difluoromethyl)-2-[(3,4-dimethylbenzenesulfonyl)methyl]-1H-imidazole

Cat. No.: B2670324
CAS No.: 1935800-70-6
M. Wt: 300.32
InChI Key: HXSOWKZTOBJEQZ-UHFFFAOYSA-N
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Description

1-(difluoromethyl)-2-[(3,4-dimethylbenzenesulfonyl)methyl]-1H-imidazole is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group and a benzenesulfonyl group attached to an imidazole ring. The unique structural features of this compound make it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(difluoromethyl)-2-[(3,4-dimethylbenzenesulfonyl)methyl]-1H-imidazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(difluoromethyl)-2-[(3,4-dimethylbenzenesulfonyl)methyl]-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(difluoromethyl)-2-[(3,4-dimethylbenzenesulfonyl)methyl]-1H-imidazole has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-2-[(3,4-dimethylbenzenesulfonyl)methyl]-1H-imidazole involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the benzenesulfonyl group can interact with biological targets through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(difluoromethyl)-2-[(3,4-dimethylbenzenesulfonyl)methyl]-1H-imidazole is unique due to its specific combination of functional groups and structural features. The presence of both difluoromethyl and benzenesulfonyl groups on an imidazole ring imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(difluoromethyl)-2-[(3,4-dimethylphenyl)sulfonylmethyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2N2O2S/c1-9-3-4-11(7-10(9)2)20(18,19)8-12-16-5-6-17(12)13(14)15/h3-7,13H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXSOWKZTOBJEQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)CC2=NC=CN2C(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1935800-70-6
Record name 1-(difluoromethyl)-2-[(3,4-dimethylbenzenesulfonyl)methyl]-1H-imidazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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